Product packaging for Albaconol(Cat. No.:)

Albaconol

Cat. No.: B1236258
M. Wt: 346.5 g/mol
InChI Key: APLGGFLATUGFCO-YUVXSKOASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Albaconol is a prenylated resorcinol compound isolated from the inedible mushroom Albatrellus confluens . It serves as a valuable natural product in biochemical research, exhibiting dual immunosuppressive and potential anti-cancer activities. Studies have identified that this compound can inhibit the proliferation of macrophage cells (RAW264.7) in a dose- and time-dependent manner and induce apoptosis at higher concentrations (≥ 7.5 µg/ml) . A key mechanism of its immunosuppressive action is the significant inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production, including TNF-α, IL-6, and IL-1β, as well as nitric oxide (NO) in macrophages . This anti-inflammatory effect is mediated through the inhibition of NF-κB activation and enhancement of SOCS1 expression . In cancer research, this compound has demonstrated cytotoxic activity against a panel of cancer cell lines, including leukemia (K562), lung adenocarcinoma (A549), gastric adenocarcinoma (BGC-823), and breast carcinoma (Bcap-37) . Its anti-tumor mechanism involves functioning as a dose-dependent inhibitor of Topoisomerase II (TOP2), a critical enzyme for DNA replication, by increasing the TOP2-mediated DNA cleavage complex and inhibiting the religation activity of the enzyme . Furthermore, this compound has been identified as a natural antagonist of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, a key player in pain sensation, suggesting its utility as a tool compound in neuroscience and pain research . The compound's multifaceted mechanisms make it a promising candidate for investigating inflammatory pathways, cancer cell proliferation, and nociception. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Chemical Properties: • IUPAC Name: 2-{[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-decahydronaphthalen-1-yl]methyl}-5-methylbenzene-1,3-diol • Molecular Formula: C22H34O3 • Molecular Weight: 346.51 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O3 B1236258 Albaconol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

2-[[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-5-methylbenzene-1,3-diol

InChI

InChI=1S/C22H34O3/c1-14-11-16(23)15(17(24)12-14)13-19-21(4)9-6-8-20(2,3)18(21)7-10-22(19,5)25/h11-12,18-19,23-25H,6-10,13H2,1-5H3/t18-,19+,21-,22+/m0/s1

InChI Key

APLGGFLATUGFCO-YUVXSKOASA-N

SMILES

CC1=CC(=C(C(=C1)O)CC2C3(CCCC(C3CCC2(C)O)(C)C)C)O

Isomeric SMILES

CC1=CC(=C(C(=C1)O)C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@@]2(C)O)(C)C)C)O

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC2C3(CCCC(C3CCC2(C)O)(C)C)C)O

Synonyms

albaconol

Origin of Product

United States

Isolation, Detection, and Elucidation Methodologies of Albaconol

Albaconol is a naturally occurring prenylated resorcinol (B1680541) derivative isolated from the fruiting bodies of the mushroom Albatrellus confluens. The process of obtaining pure this compound and determining its chemical structure involves a series of sophisticated laboratory techniques, beginning with its extraction from the fungal material, followed by chromatographic separation and purification, and culminating in its structural elucidation using advanced spectroscopic methods.

The isolation of natural products from their biological source is a meticulous process that typically begins with the extraction of the compound from the raw material. For compounds derived from mushrooms like Albatrellus confluens, this involves macerating the fresh or dried fruiting bodies and extracting them with suitable solvents. The choice of solvent is critical and is based on the polarity of the target compound.

Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes a series of chromatographic separations to isolate the individual components. Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly employed. The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase.

Once a pure compound is isolated, the next crucial step is the elucidation of its chemical structure. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. The primary methods used for the structure determination of organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. irisotope.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the different types of protons and carbons present in the molecule and their chemical environments. irisotope.com

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular structure by establishing correlations between different nuclei. columbia.edu Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the molecule's stereochemistry.

Mass Spectrometry (MS) provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). wikipedia.org Fragmentation patterns observed in the mass spectrum can offer additional clues about the structure of the molecule. wikipedia.org

The data obtained from these spectroscopic techniques are carefully analyzed and pieced together to propose a definitive structure for the isolated compound.

Synthetic Chemistry of Albaconol and Its Analogs

Total Synthesis Strategies for Albaconol

The construction of the this compound scaffold necessitates the strategic formation of its bicyclic drimane core and the subsequent coupling with the aromatic resorcinol (B1680541) unit. Synthetic efforts towards similar natural products have generally followed two main strategies: a biomimetic approach involving the cyclization of a farnesyl pyrophosphate precursor or a chiral pool approach starting from readily available chiral materials. nih.gov

Retrosynthetic Analysis and Key Disconnections

A plausible retrosynthetic analysis of this compound would disconnect the molecule at the C-C bond linking the drimane and resorcinol moieties. This leads to a drimane core intermediate and a suitably functionalized resorcinol derivative. The drimane core itself can be further disconnected through various strategies, often targeting the formation of the decalin ring system.

A common disconnection in the synthesis of drimane sesquiterpenoids involves a Diels-Alder reaction to form the bicyclic core. Alternatively, a Robinson annulation sequence can be employed to construct the six-membered rings. For drimane meroterpenoids, a key retrosynthetic disconnection often involves breaking the bond between the terpenoid and the aromatic components, suggesting a late-stage coupling of these two fragments. nih.gov Inspired by biosynthesis, another approach envisions the drimane moiety being synthesized first, followed by its connection to the aromatic ring via transition metal-catalyzed cross-coupling reactions. nih.gov

Key Retrosynthetic Disconnections for this compound:

Disconnection PointPrecursor FragmentsSynthetic Strategy Implication
C-C bond between drimane and resorcinolDrimane electrophile/nucleophile and Resorcinol nucleophile/electrophileLate-stage fragment coupling
Decalin ring system of the drimane coreMonocyclic or acyclic precursorsDiels-Alder reaction, Robinson annulation, or biomimetic cyclization

Stereoselective Synthesis Approaches for Chiral Centers

The this compound molecule possesses several chiral centers, necessitating a high degree of stereocontrol in its synthesis. The stereoselective synthesis of the drimane core is a critical aspect of any total synthesis. Approaches to achieve this include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as (+)-sclareolide, as starting materials to provide a pre-existing stereochemical framework. This strategy has been successfully employed in the synthesis of various drimane meroterpenoids. semanticscholar.org

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. For instance, enantioselective polyene cyclizations catalyzed by Lewis acid-assisted chiral Brønsted acids have been used to construct the chiral drimane skeleton. researchgate.net

Substrate-Controlled Diastereoselective Reactions: Taking advantage of the inherent stereochemistry of an intermediate to direct the stereochemical outcome of subsequent reactions.

A unified strategy for the stereoselective total synthesis of C-15 oxygenated drimane-type sesquiterpenoids has been developed using a gold-catalyzed tandem reaction of 1,7-diynes, which constructs two rings and two stereogenic centers in a single step. nih.gov

Strategic Development of Convergent and Linear Synthesis Pathways

Both linear and convergent strategies can be conceptualized for the synthesis of this compound.

Comparison of Synthetic Pathways:

PathwayDescriptionAdvantagesDisadvantages
Linear Step-by-step assembly of the molecule from a single starting material.Straightforward planning.Often results in low overall yields for complex molecules.
Convergent Independent synthesis of key fragments followed by late-stage coupling.Higher overall yields, greater efficiency, and flexibility.Requires more complex planning and fragment synthesis.

Semisynthesis and Biotransformation Pathways for this compound

Semisynthesis, starting from a naturally occurring precursor, offers an alternative route to this compound and its analogs. Given the structural similarity, natural products containing the drimane skeleton could serve as starting materials for a semisynthetic approach to this compound.

Biotransformation is another powerful tool for the structural modification of complex natural products like sesquiterpenoids. nih.gov This method utilizes microorganisms or isolated enzymes to perform highly selective reactions, such as hydroxylations, oxidations, and reductions, on a substrate. nih.govtandfonline.com For instance, cytochrome P450 enzymes have been shown to be effective in the oxidation of sesquiterpenes. rsc.org While specific biotransformation studies on this compound are not reported, it is conceivable that microbial or enzymatic systems could be used to introduce new functional groups or modify existing ones on the this compound scaffold, leading to the generation of novel derivatives.

Design and Synthesis of this compound Derivatives and Structural Analogs

The synthesis of derivatives and structural analogs of this compound is crucial for exploring its structure-activity relationships.

Modification of the Resorcinol Moiety

The resorcinol moiety of this compound is a prime target for chemical modification. The two hydroxyl groups and the aromatic ring itself provide multiple sites for functionalization. Synthetic methods for preparing resorcinol derivatives often involve acylation, alkylation, or electrophilic aromatic substitution reactions. jmchemsci.com For example, the hydroxyl groups can be esterified or etherified to modulate the lipophilicity and pharmacokinetic properties of the molecule. The aromatic ring can undergo reactions such as Friedel-Crafts acylation to introduce new substituents. researchgate.net The chemical modification of the resorcinol moiety in other natural products has been shown to significantly impact their biological activity. rmit.edu.vn

Potential Modifications of the Resorcinol Moiety in this compound:

Modification TypeReagents and ConditionsPotential Impact on Properties
O-Alkylation Alkyl halide, base (e.g., K₂CO₃)Increased lipophilicity, altered solubility
O-Acylation Acyl chloride or anhydride, base (e.g., pyridine)Prodrug potential, modified polarity
Electrophilic Aromatic Substitution e.g., Friedel-Crafts acylation (Acyl chloride, Lewis acid)Introduction of new functional groups, altered electronic properties

Alterations to the Drimane Sesquiterpenoid Skeleton

The synthetic exploration of this compound and its analogs has involved strategic modifications to the core drimane sesquiterpenoid skeleton. These alterations are primarily aimed at understanding the structure-activity relationships (SAR) and developing novel compounds with potentially enhanced biological activities. Research in this area has focused on creating a library of related natural products, isomers, and analogs to expand the chemical space around the drimane hydroquinone scaffold. researchgate.net

One notable approach involves the ortho-migration of the phenolic hydroxyl group on the aromatic ring fused to the drimane core. researchgate.net For instance, in the synthesis of this compound mimics, the position of the hydroxyl group was shifted from the C-18 position to either the C-17 or C-19 position. researchgate.net This seemingly minor positional isomerization within the hydroquinone moiety has been shown to have a significant impact on the biological profile of the resulting compounds. researchgate.net

Furthermore, the synthesis of related drimane meroterpenoids, such as (+)-neothis compound, showcases other modifications to the drimane skeleton. researchgate.net These synthetic efforts often utilize chiral synthons derived from natural products, like (-)-drimenol, to control the stereochemistry of the final products. nih.govresearchgate.net The strategies can also involve biomimetic cyclization of precursors like trans-farnesol to construct the drimane framework. nih.govresearchgate.net

The table below summarizes some of the key alterations made to the drimane sesquiterpenoid skeleton in the synthesis of this compound analogs and related compounds.

Table 1: Examples of Alterations to the Drimane Sesquiterpenoid Skeleton of this compound Analogs

Type of Modification Specific Alteration Resulting Compound/Analog Reference
Positional Isomerism of Hydroxyl Group Migration of phenolic OH from C-18 to C-17 (+)-Yahazunol isomer researchgate.net
Positional Isomerism of Hydroxyl Group Migration of phenolic OH from C-18 to C-19 (+)-Yahazunol isomer researchgate.net
Stereochemical Variation Synthesis of the (+) enantiomer (+)-Neothis compound researchgate.net
Core Scaffold Synthesis Biomimetic cyclization of farnesol derivatives Racemic drimenol as a precursor nih.govresearchgate.net

These modifications highlight the versatility of synthetic strategies in generating a diverse range of drimane-based molecules. The ability to manipulate the core structure is crucial for fine-tuning the biological properties and for the development of new therapeutic leads.

Introduction of Heteroatoms or Functional Groups for Research Probes

The development of chemical probes based on the this compound scaffold is a promising avenue for elucidating its mechanism of action and identifying its molecular targets. While specific research on this compound-based probes is not extensively reported, established methodologies in chemical probe design can be applied to create valuable research tools. nih.govljmu.ac.ukcuny.edu The introduction of heteroatoms and specific functional groups can transform the this compound molecule into a probe suitable for various biochemical and imaging studies.

A common strategy involves the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable visualization or affinity-based pulldown of target proteins. nih.gov This can be achieved by synthetically modifying the this compound structure to include a reactive handle, such as an alkyne or an azide, which can then be conjugated to the desired tag via "click" chemistry, specifically the copper-catalyzed alkyne-azide cycloaddition (CuAAC). ljmu.ac.uk

The introduction of heteroatoms like fluorine can also be highly beneficial. For instance, the synthesis of fluorinated this compound analogs could enable ¹⁹F NMR studies to probe the binding of the molecule to its biological targets. ljmu.ac.uk The position of the fluorine atom can be strategically chosen to be sensitive to changes in the local chemical environment upon binding.

The table below outlines some potential strategies for the introduction of heteroatoms and functional groups into the this compound scaffold for the development of research probes.

Table 2: Potential Strategies for Developing this compound-Based Research Probes

Probe Type Heteroatom/Functional Group Potential Application Synthetic Strategy
Affinity-Based Probe Azide (-N₃) Identification of binding partners via CuAAC with an alkyne-tagged reporter (e.g., biotin) Introduction of an azide group at a synthetically accessible position on the this compound scaffold.
Bioorthogonal Probe Alkyne (-C≡CH) In situ labeling and imaging of target molecules via CuAAC with an azide-tagged reporter (e.g., a fluorophore) Installation of a terminal alkyne on the this compound structure.
NMR Probe Fluorine (-F) Studying protein-ligand interactions and binding modes using ¹⁹F NMR spectroscopy Synthesis of this compound analogs with fluorine atoms incorporated at specific positions.
Photoaffinity Probe Diazirine Covalent cross-linking to target proteins upon photoactivation for target identification Introduction of a diazirine-containing moiety to the this compound scaffold.

These hypothetical probes, once synthesized, could be powerful tools to investigate the biological functions of this compound and to identify new therapeutic opportunities. The modular nature of these synthetic approaches allows for the creation of a diverse library of probes to address specific research questions. nih.gov

Advanced Methodologies in this compound Chemical Modification

The synthesis and modification of a complex natural product like this compound can benefit significantly from the application of advanced chemical methodologies. These techniques can offer improvements in terms of efficiency, selectivity, safety, and scalability compared to traditional batch chemistry. nih.gov

Flow Chemistry:

Continuous flow chemistry presents a number of advantages for the multi-step synthesis of complex molecules. researchgate.neteurekaselect.comnih.gov By performing reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govalmacgroup.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and reactive intermediates. nih.govnih.gov For the synthesis of this compound and its analogs, flow chemistry could be particularly useful for:

Improving the efficiency of key bond-forming reactions: Reactions that require precise temperature control or the use of unstable intermediates could be performed more reliably in a flow reactor.

Facilitating multi-step syntheses: Telescoped reactions, where the output of one reactor is directly fed into the next, can reduce the need for intermediate purification steps, saving time and resources. nih.gov

Enabling photochemical reactions: The high surface-area-to-volume ratio of microreactors makes them ideal for photochemical transformations, which could be used to introduce specific functionalities into the this compound scaffold. nih.gov

Biocatalysis:

The use of enzymes as catalysts in organic synthesis, known as biocatalysis, offers unparalleled selectivity for chemical transformations. nih.govnih.gov Enzymes can perform highly specific reactions at positions on a complex molecule that would be difficult to modify using traditional chemical methods. researchgate.net For this compound, biocatalysis could be employed for:

Selective hydroxylation: Enzymes like cytochromes P450 could be used to introduce hydroxyl groups at specific positions on the drimane skeleton, leading to new analogs with potentially altered biological activity.

Enantioselective transformations: The use of enzymes can ensure high stereochemical control, which is crucial for the synthesis of biologically active molecules.

Modification of functional groups: Enzymes such as lipases and proteases could be used to selectively modify existing functional groups on the this compound molecule under mild reaction conditions. nih.gov

The integration of these advanced methodologies into the synthetic strategies for this compound and its analogs holds the potential to accelerate the discovery of new compounds with improved properties and to provide more efficient and sustainable routes for their production.

Molecular and Cellular Mechanisms of Albaconol Action in Vitro and in Vivo Non Human Models

Investigation of Immunomodulatory Mechanisms

Albaconol, a prenylated resorcinol (B1680541) discovered in the mushroom Albatrellus confluens, has demonstrated significant immunomodulatory properties. ustc.edu.cnnih.gov Its effects have been primarily studied in cellular models, revealing its potential to suppress inflammatory responses through various mechanisms.

Regulation of Macrophage Function by this compound

In vitro studies using the RAW264.7 macrophage cell line have shown that this compound can inhibit macrophage proliferation in a dose- and time-dependent manner. ustc.edu.cnnih.gov At concentrations above 1.0 µg/ml, this compound significantly curtails the growth of these immune cells. nih.gov The half-maximal inhibitory concentration (IC50) for this antiproliferative effect was determined to be 5.55 ± 0.4 μg/ml. ustc.edu.cn This suggests that this compound can regulate the expansion of macrophage populations, which is a critical aspect of the inflammatory process.

Modulation of NF-κB Signaling Pathways by this compound

A key mechanism underlying the immunomodulatory effects of this compound is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB). ustc.edu.cnnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.com In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound was found to inhibit the activation of NF-κB. ustc.edu.cnnih.gov This inhibition is achieved by interfering with the nuclear translocation and transcriptional activity of NF-κB. ustc.edu.cn By impeding the NF-κB signaling pathway, this compound effectively dampens the inflammatory response at a transcriptional level.

Enhancement of Suppressor of Cytokine Signaling 1 (SOCS1) Expression

This compound has been observed to enhance the expression of Suppressor of Cytokine Signaling 1 (SOCS1) in LPS-stimulated macrophages. ustc.edu.cnnih.gov SOCS1 is a critical negative feedback regulator of cytokine signaling, playing a vital role in preventing excessive inflammatory responses. frontiersin.org By upregulating the expression of SOCS1, this compound contributes to the suppression of pro-inflammatory signaling pathways. ustc.edu.cn This enhancement of SOCS1 expression is a significant contributor to the immunosuppressive and anti-inflammatory activities of this compound. nih.gov

Molecular Basis of Anticancer and Cytotoxic Effects

In addition to its immunomodulatory activities, this compound has demonstrated cytotoxic effects against various human tumor cell lines, suggesting its potential as an anticancer agent. nih.gov

At higher concentrations (≥ 7.5 µg/ml), this compound can induce apoptosis, or programmed cell death, in RAW264.7 cells. nih.gov The cytotoxic activity of this compound has been observed in several human cancer cell lines, including K562 (leukemia), A549 (lung cancer), BGC-823 (gastric cancer), and Bcap-37 (breast cancer), with IC50 values of 7.99 ± 0.4, 3.17 ± 0.89, 4.18 ± 0.14, and 7.45 ± 2.5 µM, respectively. nih.gov

One of the key molecular mechanisms underlying this compound's anticancer activity is its targeting of DNA topoisomerase II. nih.gov this compound has been shown to stabilize and increase the DNA cleavable complex mediated by topoisomerase II and inhibit its religation activity in a dose-dependent manner. nih.gov This disruption of topoisomerase II function interferes with DNA replication and transcription, ultimately leading to cancer cell death. nih.gov At high concentrations, this compound may also directly cause DNA breakage, which could contribute to its antitumor activity. nih.gov

A study on a related compound, neothis compound, provided further insights into potential anticancer mechanisms. Neothis compound was found to induce energy depletion and multiple forms of cell death, including apoptosis and necroptosis, in cancer cells by targeting the PDK1-PI3-K/Akt signaling pathway. nih.gov This suggests that this compound might also exert its cytotoxic effects through the disruption of crucial cellular signaling pathways involved in metabolism and survival.

Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
K562Leukemia7.99 ± 0.4 nih.gov
A549Lung Cancer3.17 ± 0.89 nih.gov
BGC-823Gastric Cancer4.18 ± 0.14 nih.gov
Bcap-37Breast Cancer7.45 ± 2.5 nih.gov

Targeting of DNA Topoisomerase II (TOP2) Activity

This compound has been identified as a specific inhibitor of DNA topoisomerase II (topo II), a key enzyme in DNA replication and chromosome organization. ustc.edu.cn This interaction is a cornerstone of its antitumor activity. Unlike DNA topoisomerase I, which is unaffected by this compound, topo II is a primary target. ustc.edu.cn

Research indicates that this compound stabilizes and increases the formation of the topo II-mediated DNA cleavable complex. ustc.edu.cn This complex is a transient intermediate in the catalytic cycle of the enzyme, where DNA strands are cleaved to allow for topological changes. By stabilizing this complex, this compound effectively traps the enzyme on the DNA, leading to an accumulation of DNA strand breaks. This action is dose-dependent and is a critical step in the cytotoxic mechanism of the compound. ustc.edu.cn

In addition to stabilizing the cleavage complex, this compound also inhibits the religation activity of DNA topoisomerase II. ustc.edu.cn After the passage of a DNA strand through the break, topo II normally religates the cleaved DNA. This compound interferes with this process, preventing the rejoining of the DNA strands and leading to the persistence of DNA breaks. This inhibition of religation is also observed to be dose-dependent. ustc.edu.cn

Mechanisms of Cell Proliferation Inhibition in Cancer Cell Lines

This compound has demonstrated significant inhibitory effects on the growth of various human tumor cell lines. ustc.edu.cn Studies have shown its efficacy against K562 (chronic myelogenous leukemia), A549 (lung carcinoma), BGC-823 (gastric carcinoma), and Bcap-37 (breast cancer) cells. ustc.edu.cn Furthermore, in a dose- and time-dependent manner, this compound has been shown to inhibit the proliferation of RAW264.7 macrophage cells. nih.gov

Table 1: Inhibition of Cancer Cell Line Proliferation by this compound

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia7.99 ± 0.4
A549Lung Carcinoma3.17 ± 0.89
BGC-823Gastric Carcinoma4.18 ± 0.14
Bcap-37Breast Cancer7.45 ± 2.5

Differentiation from Related Meroterpenoids (e.g., Neothis compound's PDK1 Targeting)

This compound's mechanism of action is distinct from that of its related meroterpenoid, neothis compound. While both compounds are derived from the mushroom Albatrellus confluens, they target different cellular pathways. Neothis compound's anticancer effects are attributed to its targeting of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This interaction leads to the inhibition of the PI3-K/Akt signaling pathway, resulting in energy depletion and subsequent cell death in cancer cells. In contrast, the primary mechanism of this compound's antitumor action is the specific inhibition of DNA topoisomerase II. ustc.edu.cn

Receptor Interactions and Signal Transduction Studies

The direct receptor interactions of this compound have not been fully elucidated. However, studies on its effects on intracellular signaling pathways have revealed key insights into its mechanism of action, particularly in immune cells.

In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the activation of NF-kappaB (NF-κB). nih.gov This inhibition is achieved by interfering with the nuclear translocation and transcriptional activity of NF-κB. nih.gov NF-κB is a critical transcription factor involved in inflammatory responses and cell survival.

Furthermore, this compound enhances the expression of Suppressor of Cytokine Signaling 1 (SOCS1) in LPS-stimulated macrophages. nih.gov SOCS1 is a negative regulator of cytokine signaling, and its upregulation by this compound may contribute to the compound's anti-inflammatory properties. Interestingly, the mitogen-activated protein kinase (MAPK) pathway does not appear to be affected by this compound. ustc.edu.cn

Table 2: Effects of this compound on Signal Transduction Pathways

Pathway/MoleculeEffect of this compoundCellular Context
NF-κB ActivationInhibitionLPS-stimulated macrophages
SOCS1 ExpressionEnhancementLPS-stimulated macrophages
MAPK PathwayNo effect-

This compound as a Partial Agonist for Specific Vanilloid Receptors (VR) in Isolated Tissue Models

There is no scientific evidence available from in vitro or in vivo non-human models to suggest that this compound acts as a partial agonist for specific vanilloid receptors. Research has not yet explored the interaction between this compound and this class of receptors.

Exploration of Other Potential Receptor-Mediated Activities

Current research on this compound has focused on its ability to inhibit the activation of NF-kappaB (nuclear factor kappa-light-chain-enhancer of activated B cells) and enhance the expression of SOCS1 (Suppressor of Cytokine Signaling 1). nih.gov These actions contribute to its observed immunosuppressive and anti-inflammatory activities in models using macrophages and dendritic cells. nih.gov However, specific receptor-mediated activities beyond these pathways have not been detailed in the available literature.

Research on Antioxidant and Radical Scavenging Properties of this compound and its Derivatives

There are no specific studies that have evaluated the antioxidant and radical scavenging properties of this compound or its derivatives. While phenolic compounds, a broad category to which this compound belongs, are often studied for these properties, direct experimental data for this compound is not present in the current scientific literature. nih.gov

Structure Activity Relationship Sar Studies of Albaconol and Its Analogs

Impact of Resorcinol (B1680541) Substitutions on Biological Activity

Modifications to the resorcinol moiety of albaconol and related merosesquiterpenoids have been shown to significantly impact their biological activity. For instance, studies on analogs with variations in the substitution pattern of the aromatic ring have demonstrated that the position of the hydroxyl groups is crucial for both antifungal and antitumor activities. chemrxiv.orgresearchgate.net The tiny ortho-migration of a phenolic hydroxyl group in certain yahazunol isomers, which are structurally related to this compound, resulted in a significant enhancement in antifungal activity against S. sclerotiorum and R. solani. chemrxiv.orgresearchgate.net This highlights the sensitivity of the biological activity to subtle changes in the electronic and steric environment of the resorcinol ring.

Influence of Sesquiterpenoid Moiety Modifications on Target Engagement

The sesquiterpenoid portion of this compound also plays a critical role in its biological profile. This bicyclic farnesane-type skeleton provides a rigid framework that orientates the prenylated resorcinol moiety in a specific three-dimensional space. nih.gov Modifications to the sesquiterpene scaffold, such as changes in the methylene (B1212753) linker or alterations to the ring system, can influence the compound's ability to engage with its biological targets. nih.govresearchgate.net For example, studies on semi-synthetic sesquiterpene-aryl derivatives, synthesized using (−)-drimenol as a starting material, have explored the impact of variations in the sesquiterpene structure on cytotoxic activity against cancer cells. researchgate.netmdpi.com These investigations aim to understand how the lipophilicity, shape, and flexibility conferred by the sesquiterpene moiety affect binding affinity and downstream biological effects.

Correlation between Stereochemistry and Biological Efficacy

The stereochemistry of this compound is an important factor influencing its biological activity. researchgate.netscispace.com The absolute configuration of this compound has been determined, and studies comparing the activity of different stereoisomers or analogs with defined stereocenters are essential for understanding the precise molecular interactions at the target site. jst.go.jp For example, the antifungal activity of (+)-neothis compound was reported to be more satisfying against P. oryzae compared to that of the isomeric yahazunol. chemrxiv.org This suggests that specific spatial arrangements of functional groups, dictated by stereochemistry, are required for optimal activity. Further research into the stereochemical requirements for binding to specific targets, such as topoisomerase II, is ongoing. nih.govmdpi.comnih.gov

Rational Design Principles Based on SAR Data

The insights gained from SAR studies of this compound and its analogs are instrumental in the rational design of new compounds with improved properties. By identifying the key pharmacophore features and understanding how structural modifications influence activity, researchers can design targeted libraries of compounds with a higher probability of exhibiting desired biological effects. cas.cnnih.gov For instance, knowing that the phenolic hydroxyl group is essential for antifungal activity guides the synthesis of analogs that retain this feature while exploring variations in other parts of the molecule. chemrxiv.orgresearchgate.net Similarly, understanding the impact of sesquiterpene modifications on target engagement allows for the design of compounds with optimized shape and interactions. nih.govresearchgate.net Rational design principles based on SAR data, potentially combined with computational approaches like molecular docking and dynamics simulations, facilitate the development of novel this compound-inspired therapeutic agents. nih.govconicet.gov.arresearchgate.netwindows.net

Here is a table summarizing some research findings related to the SAR of this compound and its analogs:

CompoundStructural Feature ModifiedBiological Activity StudiedKey FindingSource
This compoundN/ACytotoxicityInhibits proliferation of various cancer cell lines (K562, A549, etc.). nih.govnih.gov
This compoundN/ATopoisomerase II InhibitionStabilizes cleavage complex, inhibits religation. nih.govmdpi.comnih.gov
Yahazunol IsomersResorcinol Hydroxyl PositionAntifungal ActivityOrtho-migration of hydroxyl group enhanced activity. chemrxiv.orgresearchgate.net
Sesquiterpene-aryl DerivativesSesquiterpene ScaffoldCytotoxicityModifications influenced activity against MCF-7 cells. researchgate.netmdpi.com
(+)-Neothis compoundStereochemistryAntifungal ActivityShowed better activity against P. oryzae than isomeric yahazunol. chemrxiv.org

Table: Summary of Selected SAR Findings for this compound and Analogs

Computational and Theoretical Investigations of Albaconol

Molecular Docking Simulations for Target Binding Prediction

Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecular target, such as a protein. wikidata.org This method estimates the binding affinity between the ligand and the target, providing insights into potential biological interactions. For Albaconol, molecular docking studies have been conducted to explore its binding to specific protein targets implicated in its observed biological activities.

Studies investigating the mechanism of action of this compound, particularly its inhibitory effects on topoisomerase II (TOP2), have utilized molecular docking. mims.com Docking simulations aim to understand how this compound interacts with the DNA-TOP2 complex, a crucial step in the enzyme's catalytic cycle. mims.com Similarly, molecular docking has been applied in studies related to compounds structurally similar to this compound, such as sesquiterpene-aryl ester derivatives of drimenol, to predict their binding modes to topoisomerase I (TOP1). nih.govnewdrugapprovals.org These simulations help to identify key amino acid residues in the binding site that interact with the ligand through various forces, including hydrogen bonds, hydrophobic interactions, and pi-stacking. mims.com

Furthermore, in the context of this compound's ability to inhibit macrophage function by suppressing NF-κB activation and enhancing SOCS1 expression, computational studies, including docking models, have been used to investigate the interaction of related compounds with proteins like TNF-alpha. wikipedia.org These studies suggest potential interaction sites and mechanisms by which small molecules might modulate the activity of such proteins. wikipedia.org

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. newdrugapprovals.orgperflavory.com MD simulations consider the flexibility of both the ligand and the protein, allowing for the exploration of conformational changes, the stability of the bound complex, and the detailed nature of interactions in a more realistic environment, often including solvent molecules and ions. newdrugapprovals.orgperflavory.comwikipedia.org

Molecular dynamics simulations have been employed in conjunction with docking studies to refine the understanding of how compounds like this compound or its derivatives interact with their targets. nih.govmims.comnewdrugapprovals.org For instance, MD simulations were used to complement docking results for a sesquiterpene derivative interacting with the DNA-TOP1 complex, providing further insights into the binding mode and the stability of the predicted complex. nih.govnewdrugapprovals.org Similarly, MD studies were performed to confirm the binding mode of a promising compound (14c, a derivative) in the DNA-TOP2 complex after initial docking, analyzing interactions with surrounding residues and DNA bases over the simulation period. mims.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure, properties, and reactivity of a molecule at the atomic level. fishersci.canih.govnih.govthegoodscentscompany.comuni.lu These calculations are based on the principles of quantum mechanics and can determine properties such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reaction pathways. fishersci.canih.govnih.govthegoodscentscompany.comuni.lu

While specific detailed quantum chemical calculations on this compound were not extensively reported in the immediate search results, these methods are fundamental in characterizing the intrinsic properties of natural products like this compound. Such calculations can provide insights into the molecule's stability, potential sites for chemical reactions (relevant for metabolism or degradation), and electronic features that might be important for interactions with biological targets. fishersci.canih.govnih.gov For example, calculating parameters like ionization potential and electron affinity can help understand a molecule's tendency to donate or accept electrons, which can be relevant in biological redox processes. nih.gov Understanding the electronic structure through methods like Density Functional Theory (DFT) can also inform the interpretation of experimental data, such as spectroscopic analysis. fishersci.canih.gov

In Silico Prediction of Biological Activity and ADMET Properties (Excluding Human-Specific Interpretations)

In silico methods are increasingly used to predict various biological activities and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. thegoodscentscompany.comnih.govresearchgate.netjkchemical.comnih.govnih.gov These predictive models are built using computational algorithms trained on large datasets of known compounds and their experimental properties. nih.govjkchemical.com The goal is to estimate these properties computationally, reducing the need for extensive experimental testing.

For natural products like this compound, in silico tools can predict various biological activities based on structural similarity to compounds with known activities or by predicting interactions with potential target proteins. nih.govnih.gov While specific detailed in silico predictions of this compound's biological activity beyond its reported effects were not prominently featured in the search results, these methods are broadly applicable in natural product research to prioritize compounds for further investigation.

Regarding ADMET properties, in silico models can estimate parameters relevant to how a compound might be handled by a biological system, such as solubility, permeability, metabolic stability, and potential for interaction with transporter proteins. thegoodscentscompany.comnih.govresearchgate.netjkchemical.comnih.gov These predictions provide an early indication of a compound's pharmacokinetic profile. newdrugapprovals.orgthegoodscentscompany.comnih.govjkchemical.com For example, a study on a sesquiterpene derivative (6a) mentioned the prediction of a good pharmacokinetic profile for oral administration using docking and molecular dynamics studies. newdrugapprovals.org It is important to note that these predictions are based on computational models and serve as estimations, providing guidance for experimental design.

Comparative Computational Studies with Related Natural Products

Comparing the computational properties and predicted behavior of this compound with related natural products can provide valuable context and highlight structural features that may be responsible for specific activities. This compound is a prenylated resorcinol (B1680541) isolated from Albatrellus confluens, and other compounds like grifolin (B191361) and neothis compound are also found in this fungal genus. nih.govthegoodscentscompany.comfishersci.nonih.gov These related compounds often share structural similarities and may exhibit overlapping or distinct biological activities. nih.govthegoodscentscompany.comwikipedia.orgfishersci.nonih.govnih.govnih.gov

Biosynthesis and Metabolic Pathways of Albaconol

Investigation of the Biosynthetic Precursors and Intermediates

The molecular scaffold of albaconol is assembled from two distinct building blocks: an aromatic core derived from the polyketide pathway and a terpenoid side chain from the mevalonate (B85504) pathway.

The polyketide portion, specifically a 3,5-dimethylorsellinic acid (DMOA) moiety, is synthesized from simple carboxylic acid units. beilstein-journals.org The biosynthesis initiates with a starter unit, typically acetyl-CoA, followed by chain extension with malonyl-CoA units. nih.gov These precursors are sequentially condensed by a polyketide synthase enzyme.

The terpenoid component originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are generated through the mevalonate pathway. The combination of these units leads to the formation of larger prenyl pyrophosphates, such as the C15 farnesyl pyrophosphate (FPP), which serves as the precursor for the terpenoid moiety of many meroterpenoids. beilstein-journals.org

A summary of the key precursors and intermediates is provided in the table below.

Precursor/IntermediateBiosynthetic PathwayRole in this compound Structure
Acetyl-CoAPolyketide & MevalonateStarter unit for both the polyketide core and the terpenoid chain. nih.gov
Malonyl-CoAPolyketideExtender unit for the polyketide chain that forms the aromatic core. nih.gov
3,5-dimethylorsellinic acid (DMOA)PolyketideThe aromatic polyketide-derived core of the molecule. beilstein-journals.org
Isopentenyl Pyrophosphate (IPP)MevalonateC5 isoprene (B109036) unit for building the terpenoid side chain.
Dimethylallyl Pyrophosphate (DMAPP)MevalonateC5 isoprene unit that initiates the terpenoid side chain.
Farnesyl Pyrophosphate (FPP)TerpenoidC15 intermediate that forms the terpenoid side chain. beilstein-journals.org

Enzymatic Mechanisms Involved in this compound Biosynthesis

The assembly and modification of this compound are catalyzed by a suite of specialized enzymes. cityu.edu.hk The biosynthetic logic relies on a conserved set of initial steps followed by tailoring reactions that impart structural complexity.

Polyketide Synthase (PKS): A specific polyketide synthase is responsible for synthesizing the 3,5-dimethylorsellinic acid (DMOA) core. beilstein-journals.orgcityu.edu.hk

Prenyltransferase (PT): This class of enzymes catalyzes the key bond formation between the DMOA aromatic core and the farnesyl pyrophosphate (FPP) terpenoid side chain. researchgate.netcityu.edu.hk This step is a defining feature of meroterpenoid biosynthesis.

Terpene Cyclase (TC): Following prenylation, a terpene cyclase is crucial for catalyzing the intricate cyclization of the farnesyl chain to form the characteristic polycyclic structure of the terpenoid moiety. researchgate.netnih.gov Fungal meroterpenoid cyclases are noted for their ability to generate diverse and complex scaffolds. nih.gov

Tailoring Enzymes: After the core scaffold is formed, a variety of tailoring enzymes, such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases, introduce further modifications. beilstein-journals.orgcityu.edu.hk These enzymes are responsible for hydroxylations, epoxidations, and rearrangements that lead to the final this compound structure.

Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters

In fungi and bacteria, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically grouped together on the chromosome in a biosynthetic gene cluster (BGC). frontiersin.orgyoutube.com The identification of these BGCs is a powerful strategy for understanding and engineering natural product biosynthesis. youtube.com

Genome mining of fungi known to produce meroterpenoids has led to the identification of BGCs containing the necessary genes for their production. researchgate.net A typical meroterpenoid BGC includes genes for a polyketide synthase, a prenyltransferase, a terpene cyclase, and various tailoring enzymes like cytochrome P450s. researchgate.net By analyzing the genome of an this compound-producing fungus, researchers can pinpoint the putative BGC responsible for its synthesis. The function of these gene clusters can be confirmed through techniques like gene inactivation and heterologous expression in a host organism. researchgate.net

Comparative Biosynthesis with Related Meroterpenoids in Fungi

The biosynthesis of this compound shares a common strategy with many other fungal meroterpenoids that are also derived from DMOA and a sesquiterpene (C15) unit. beilstein-journals.org This shared pathway involves an initial synthesis of the DMOA core by a PKS, followed by prenylation with FPP by a PT. researchgate.netbeilstein-journals.org

The vast structural diversity among these related compounds arises primarily from the subsequent actions of different terpene cyclases and tailoring enzymes. beilstein-journals.orgnih.gov Each unique terpene cyclase can fold and cyclize the linear farnesyl-DMOA intermediate into a distinct skeletal framework. beilstein-journals.org Further diversification is achieved by the specific set of tailoring enzymes present in the BGC, which perform unique oxidative modifications. This combinatorial enzymatic machinery allows fungi to produce a wide array of structurally related but distinct meroterpenoids from a common set of precursors.

The table below compares the biosynthetic elements of this compound with other well-studied fungal meroterpenoids.

MeroterpenoidProducing Fungus (Example)Common PrecursorsKey Diversifying Enzymes
This compoundStachybotrys sp.DMOA, FPPTerpene Cyclase, Cytochrome P450s
AustinolAspergillus nidulansDMOA, FPPTerpene Cyclase, Dioxygenase
AnditominAspergillus variansDMOA, FPPTerpene Cyclase, Cytochrome P450s
TerretoninAspergillus terreusDMOA, FPPTerpene Cyclase, Cytochrome P450s

Advanced Analytical Methodologies in Albaconol Research

Development of High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. assaygenie.comdrugtargetreview.com For Albaconol, the development of robust HTS assays is critical for identifying and characterizing its antifungal properties against a wide array of fungal pathogens. mdpi.comnih.gov

The process begins with the establishment of miniaturized assay formats, typically in 96-well or 384-well microplates, to allow for the simultaneous testing of numerous conditions. assaygenie.comnih.gov Both agar-based and liquid microdilution methods are developed to assess the antifungal potential of this compound. mdpi.comresearchgate.net The development and validation of these HTS platforms involve several critical steps to ensure reproducibility and robustness. nih.gov This includes the optimization of media formulation, inoculum concentration, and incubation conditions for each target fungal species. mdpi.comnih.gov

A key aspect of HTS assay development is the standardization of the fungal spore production method to ensure a consistent starting material for each experiment. mdpi.com Quality control parameters, such as the Z'-factor and signal-to-background ratios, are rigorously determined to validate the reliability of the assays. nih.gov These assays measure fungal growth inhibition, often through absorbance readings, or cell viability using fluorescent indicators like resazurin. mdpi.comnih.gov The development of such quantitative HTS methods allows for the efficient ranking and selection of compounds with potent antifungal activity. biorxiv.org

For instance, a typical HTS campaign for this compound would involve screening against a panel of clinically relevant fungi, such as Candida albicans, Aspergillus fumigatus, and various phytopathogens. mdpi.comfrontiersin.org The data generated from these screens helps to build a comprehensive profile of this compound's spectrum of activity.

Table 1: Key Parameters in HTS Assay Development for this compound

ParameterDescriptionImportance
Assay FormatUse of 96-well or 384-well microplates for miniaturization.Allows for simultaneous testing of many samples, conserving reagents and time. assaygenie.com
Fungal Pathogen PanelA diverse selection of fungi, including yeasts and molds, relevant to human or plant diseases.Determines the spectrum of antifungal activity. mdpi.com
Media and Growth ConditionsStandardized culture media (e.g., SDB, RPMI-1640) and optimized incubation temperature and time.Ensures consistent and reproducible fungal growth for accurate inhibition measurement. nih.gov
Inoculum DensityA fixed concentration of fungal spores or cells per well.Critical for the reproducibility of minimum inhibitory concentration (MIC) values. mdpi.com
Readout MethodMeasurement of absorbance for growth or fluorescence for cell viability.Provides a quantitative measure of antifungal effect. nih.gov
Quality Control MetricsCalculation of Z'-factor and Signal-to-Background (S/B) ratio.Validates the robustness and reliability of the assay for screening. nih.gov

Quantitative Analytical Methods for this compound in Biological Samples (Non-Clinical)

To understand the pharmacokinetic profile of this compound, sensitive and selective quantitative analytical methods are required for its determination in non-clinical biological samples, such as rat plasma. nih.govresearchgate.net Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a commonly employed technique for this purpose due to its high sensitivity, specificity, and speed. nih.govmdpi.com

The development of a UPLC-MS/MS method for this compound would involve optimizing several parameters. mdpi.com Chromatographic separation would be achieved on a C18 column with a gradient elution using a mobile phase typically consisting of an aqueous solution with a modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com Mass spectrometry detection would be performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard. nih.govnih.gov

Sample preparation is a critical step to ensure the removal of interfering substances from the plasma matrix. mdpi.com Protein precipitation is a straightforward and effective method for this purpose. mdpi.com The method must be fully validated according to established guidelines to ensure its reliability. nih.gov Validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability under various conditions. nih.govmdpi.com

Table 2: Typical Validation Parameters for a UPLC-MS/MS Method for this compound in Rat Plasma

ParameterAcceptance CriteriaPurpose
Linearity (r²)> 0.99Ensures a proportional response of the instrument to the concentration of the analyte over a specified range. researchgate.net
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.Defines the lowest concentration that can be reliably quantified. nih.gov
Precision (RSD%)< 15%Measures the closeness of repeated measurements (intra- and inter-day variability). nih.gov
Accuracy (RE%)Within ±15%Measures the closeness of the measured value to the true value. nih.gov
Extraction RecoveryConsistent and reproducible.Measures the efficiency of the sample preparation process. nih.gov
Matrix EffectWithin acceptable limits (e.g., 85-115%).Assesses the influence of plasma components on the ionization of the analyte. nih.gov
StabilityAnalyte concentration remains within ±15% of the initial value under various storage and handling conditions.Ensures the integrity of the analyte in the biological matrix during the entire analytical process. nih.gov

Standardization of Analytical Protocols for Research Reproducibility

The reproducibility of research findings is a cornerstone of scientific progress. falconediting.com In the context of natural product research, which can be affected by the inherent variability of biological materials, standardization of analytical protocols is paramount. nih.gov For this compound research, establishing and adhering to standardized protocols is essential to ensure that data generated across different laboratories and at different times are comparable and reliable. researchgate.net

Standardization encompasses multiple aspects of the research process. rsc.org This begins with the use of well-characterized and authenticated starting materials. For this compound, this means using a reference standard with a confirmed identity and purity. saylor.org All analytical methods, including HTS assays and quantitative bioanalytical methods, must have detailed and transparent protocols. malvernpanalytical.com These protocols should specify all critical parameters, such as reagent sources, instrument settings, and data analysis procedures. malvernpanalytical.com

A significant challenge in research is publication bias, where studies with positive results are more likely to be published. falconediting.com To enhance reproducibility, it is crucial to report all findings, including those that are negative or inconclusive. researcher.life Furthermore, ensuring access to raw data and detailed methodologies allows for independent verification of research findings. falconediting.com The lack of rigor in reporting methods, including unintentional errors or omissions, can significantly hinder the ability of other researchers to replicate the work. malvernpanalytical.com

Application of Omics Technologies (e.g., Metabolomics) in this compound Studies

Omics technologies, such as metabolomics, provide a holistic view of the biochemical changes occurring within a biological system in response to a stimulus, such as treatment with this compound. nih.govnih.gov Metabolomics, the comprehensive study of small molecules (metabolites) in a biological sample, is a powerful tool for elucidating the mechanism of action of antifungal agents and identifying potential biomarkers of efficacy. nih.govnih.gov

The primary analytical platforms for metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov When applied to this compound research, metabolomics can be used to analyze the metabolic profiles of fungal cells, both with and without treatment. nih.govnih.gov By comparing these profiles, researchers can identify metabolic pathways that are perturbed by this compound, offering insights into its mode of action. nih.gov

For instance, an untargeted metabolomics study might reveal that this compound treatment leads to the accumulation of specific lipids and the depletion of key amino acids in fungal cells, suggesting an impact on cell membrane integrity and protein synthesis. nih.govnih.gov Furthermore, "interaction metabolomics" is an emerging approach that can be used to identify synergistic interactions between this compound and other compounds by analyzing the combined effect on the metabolome. acs.orgacs.org The integration of metabolomics with other omics data, such as genomics and proteomics, can provide a more comprehensive understanding of the cellular response to this compound. nih.govasm.org

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Biological Targets and Pathways for Albaconol

While the inhibitory effects of this compound on the NF-κB pathway and its influence on SOCS1 expression are established, the full spectrum of its molecular interactions remains largely unexplored. Future research should prioritize the identification of additional biological targets to build a comprehensive understanding of its mechanism of action.

Key research avenues include:

Upstream Regulators of NF-κB: Investigating whether this compound interacts with upstream signaling components, such as Toll-like receptors (TLRs), MyD88, or IκB kinase (IKK), could reveal more specific mechanisms.

Parallel Inflammatory Pathways: Exploring the effect of this compound on other major inflammatory signaling pathways, including the MAPK and JAK/STAT pathways, is crucial. Cross-talk between these pathways is common, and this compound may exert its effects through multiple nodes.

Direct Binding Partners: Unbiased screening approaches are essential for identifying direct molecular targets. Techniques such as affinity purification-mass spectrometry (AP-MS) and drug affinity responsive target stability (DARTS) could identify proteins that physically interact with this compound.

Epigenetic Modifications: Investigating whether this compound influences the activity of epigenetic modifiers, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs), which are known to regulate inflammatory gene expression, could open new research avenues.

Table 1: Potential Novel Biological Targets for this compound and Rationale for Investigation
Potential Target ClassSpecific ExamplesRationaleInvestigative Approach
KinasesIKK, MAPKs (p38, JNK), JAKsThese are key regulators of inflammatory pathways often linked to NF-κB.Kinase activity assays, Western blotting for phosphoproteins.
Transcription FactorsAP-1, STATsThese factors cooperate with NF-κB to regulate inflammatory gene expression.Reporter gene assays, Electrophoretic Mobility Shift Assay (EMSA).
Epigenetic EnzymesHDACs, HATsEpigenetic regulation is critical for sustained inflammatory responses.Enzyme inhibition assays, Chromatin Immunoprecipitation (ChIP).
Other EnzymesCyclooxygenases (COX), Lipoxygenases (LOX)Key enzymes in the production of inflammatory mediators.Enzyme activity assays.

Development of this compound-Based Chemical Probes for Biological Research

To facilitate the study of its biological targets and mechanism of action in a native cellular environment, the development of this compound-based chemical probes is a critical next step. nih.govnih.gov These tools can be used for target identification, validation, and imaging of target engagement.

Probe development would involve:

Structural Activity Relationship (SAR) Studies: Initial synthesis of this compound analogs is necessary to identify which positions on the molecule can be modified without losing biological activity. The hydroxyl and prenyl groups are likely key to its pharmacophore and should be approached with caution.

Probe Design and Synthesis: Based on SAR data, probes can be synthesized by attaching reporter tags.

Affinity-based probes: An this compound analog could be immobilized on a solid support (e.g., sepharose beads) to be used in pull-down assays to isolate binding partners from cell lysates. nih.gov

Fluorescent probes: Attaching a fluorophore (e.g., fluorescein (B123965) or a rhodamine derivative) would allow for visualization of this compound's subcellular localization via fluorescence microscopy. umn.edu

Photoaffinity probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) would enable covalent cross-linking of the probe to its direct binding targets upon UV irradiation, facilitating unambiguous target identification. umn.edu

Table 2: Types of this compound-Based Chemical Probes and Their Research Applications
Probe TypeRequired ModificationPrimary Application
Affinity ProbeAttachment of a linker and immobilization on a solid support.Identification of binding proteins from cell lysates (Target ID).
Fluorescent ProbeConjugation of a fluorophore.Imaging subcellular localization and target engagement in live cells.
Photoaffinity ProbeIncorporation of a photo-reactive group and a reporter tag (e.g., biotin (B1667282) or alkyne).Covalent labeling and definitive identification of direct binding targets.

Strategies for Enhancing Bioavailability and Metabolic Stability for Research Applications

For a natural product to be a useful tool in biological research, particularly for in vivo studies, it must have adequate bioavailability and metabolic stability. Currently, no public data exists on the pharmacokinetic properties of this compound. Phenolic and prenylated compounds often face challenges such as poor aqueous solubility and rapid metabolism (e.g., glucuronidation or oxidation), which can limit their utility. nih.govresearchgate.netnih.gov

Future research should focus on:

In Vitro ADME Profiling: The first step is to characterize this compound's baseline properties. This includes measuring its solubility, permeability (e.g., using a Caco-2 cell assay), and metabolic stability in liver microsomes from relevant species (e.g., mouse, rat, human). nih.gov

Formulation Strategies: For research applications, simple formulation approaches can significantly improve bioavailability. This could involve the use of solubility enhancers like cyclodextrins or the development of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). purdue.edu

Medicinal Chemistry Approaches:

Prodrugs: The phenolic hydroxyl groups of this compound are potential sites for metabolic conjugation. Masking these groups with esters or carbonates could create prodrugs that are more stable and release the active this compound in vivo.

Structural Modification: Identifying metabolically liable "soft spots" on the molecule is key. researchgate.net For instance, if the prenyl groups are targets of oxidative metabolism, strategic fluorination or replacement with more stable bioisosteres could enhance metabolic stability.

Potential for Synthetic Biology Approaches in this compound Production

Currently, this compound is sourced by isolation from the mushroom Albatrellus confluens. nih.gov This reliance on a natural source can lead to issues with supply, scalability, and batch-to-batch consistency. Synthetic biology offers a promising alternative for sustainable and scalable production.

The development of a synthetic biology platform for this compound would require:

Biosynthetic Pathway Elucidation: The genes responsible for this compound biosynthesis in A. confluens are unknown. The initial step would be to sequence the genome of the mushroom and identify the putative biosynthetic gene cluster (BGC). As a prenylated resorcinol (B1680541), the pathway likely involves a polyketide synthase (PKS) and a prenyltransferase.

Heterologous Expression: Once the BGC is identified, it can be heterologously expressed in a well-characterized microbial host. youtube.comyoutube.com Suitable hosts could include the yeast Saccharomyces cerevisiae or a filamentous fungus like Aspergillus oryzae, which are adept at producing complex natural products.

Metabolic Engineering and Optimization: Initial production in a heterologous host is often low. twistbioscience.com Yields can be increased through various metabolic engineering strategies, such as overexpressing precursor pathways (e.g., the mevalonate (B85504) pathway for the prenyl group and the malonyl-CoA pathway for the polyketide backbone), optimizing gene expression levels within the cluster, and eliminating competing metabolic pathways in the host organism. youtube.comtwistbioscience.com

Emerging Research Challenges and Opportunities in this compound Chemical Biology

The study of this compound presents both significant challenges and exciting opportunities for the field of chemical biology.

Challenges:

Limited Supply and Complex Synthesis: Without a scalable synthetic or biosynthetic route, the availability of this compound for extensive research is a major bottleneck. Total chemical synthesis of prenylated natural products can be complex and low-yielding.

Incomplete Mechanistic Understanding: The current knowledge of this compound's biological activity is confined to a single pathway in macrophages. A significant effort is needed to delineate its broader pharmacological profile.

Unknown Pharmacokinetics: The lack of any data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound hinders its progression into more complex biological models.

Opportunities:

Novel Chemical Scaffold: this compound's prenylated resorcinol structure is a relatively underexplored scaffold for modulating the immune system, offering the potential for developing new classes of anti-inflammatory agents.

Tool Compound for Probing Inflammation: As a specific modulator of the NF-κB and SOCS1 pathways, this compound and its future probe derivatives could become valuable tools for dissecting the complexities of inflammatory signaling.

Platform for Synthetic Biology: The pursuit of this compound production could drive innovation in fungal natural product biosynthesis and heterologous expression, contributing valuable knowledge to the broader field. umn.edu

Q & A

Q. What experimental models are commonly used to assess Albaconol’s antitumor activity, and how are IC50 values determined?

Methodological Answer: this compound’s cytotoxicity is evaluated using human tumor cell lines (e.g., K562, A549, BGC-823, Bcap-37) via the MTT assay . IC50 values are calculated using dose-response curves, with statistical tools like GraphPad Prism for regression analysis. Reported IC50 values vary (e.g., 1.10–7.99 μg/mL for Bcap-37 and K562), highlighting the need for standardized protocols to mitigate inter-lab variability .

Q. How does this compound interact with DNA topoisomerase II (topo II), and what assays confirm this mechanism?

Methodological Answer: this compound stabilizes topo II-DNA cleavable complexes and inhibits religation activity, demonstrated via plasmid relaxation assays (e.g., pBR322 DNA cleavage) and gel electrophoresis . Dose-dependent effects are quantified using densitometry. Notably, this compound does not affect topo I, indicating specificity for topo II .

Q. What in vivo models validate this compound’s antitumor efficacy, and what endpoints are measured?

Methodological Answer: Murine models (e.g., S180 sarcoma and H22 hepatoma) are used, with tumor inhibition rates calculated as (1 – T/C) × 100%, where T and C are mean tumor weights in treated and control groups. This compound (0.87–3.46 mg/kg) shows dose-dependent inhibition (e.g., 47.4% for S180) .

Q. How is this compound’s antioxidative activity quantified, and what comparative benchmarks are used?

Methodological Answer: Lipid peroxidation inhibition in rat liver homogenate is measured via thiobarbituric acid reactive substances (TBARS) assay. This compound’s IC50 (104.2 μg/mL) is compared to BHA (40.4 μg/mL) and vitamin E (127.2 μg/mL). Superoxide dismutase (SOD) activity is assessed using nitroblue tetrazolium (NBT) reduction, with EC50 values reported .

Advanced Research Questions

Q. How do structural differences between this compound and neothis compound influence their biological targets (e.g., PDK1 vs. topo II)?

Methodological Answer: Neothis compound, a drimane-type sesquiterpenoid, inhibits PDK1, disrupting the PI3K/Akt pathway and inducing autophagy/apoptosis . This compound’s prenylated resorcinol structure favors topo II binding. Comparative studies use molecular docking, kinase inhibition assays, and transcriptomics to map structure-activity relationships .

Q. What explains discrepancies in reported IC50 values for this compound across studies (e.g., K562: 2.77 vs. 7.99 μg/mL)?

Methodological Answer: Variability arises from differences in assay conditions (e.g., serum concentration, incubation time) and cell passage numbers. Meta-analyses recommend harmonizing protocols, such as using identical cell line repositories (e.g., ATCC) and validating purity via STR profiling .

Q. How does this compound’s partial agonism of vanilloid receptors (VR) in guinea pig trachea inform its dual role in contraction and desensitization?

Methodological Answer: Electrophysiological assays in rat ganglion neurons and recombinant VR1-expressing cells show this compound induces Ca<sup>2+</sup>-dependent excitation but requires extracellular Ca<sup>2+</sup> for desensitization. Capsazepine (5 μM) antagonizes contraction (pKB = 7.36), confirming VR-mediated effects .

Q. What molecular techniques confirm this compound’s absolute configuration, and why is stereochemistry critical for activity?

Methodological Answer: Synthetic (8aR)-albaconol’s specific rotation ([α]D = -15.6°) was compared to natural (+)-albaconol to assign the 1R,2R,4aS,8aS configuration. Stereochemistry impacts target binding, validated via enantioselective synthesis and circular dichroism .

Q. How does this compound modulate NF-κB and SOCS1 in immune cells, and what translational implications exist?

Methodological Answer: In macrophages, this compound suppresses LPS-induced NF-κB activation (measured via luciferase reporter assays) and upregulates SOCS1 (qPCR/Western blot). This dual mechanism suggests utility in inflammatory diseases but requires in vivo validation .

Methodological & Contradiction Analysis

Q. What statistical criteria ensure robust analysis of this compound’s dose-response data, particularly when comparing studies?

Methodological Answer: Data must adhere to the "3R" principle (reduction, refinement, replacement) for animal studies. For cell-based assays, technical replicates (≥3) and ANOVA with post-hoc tests (e.g., Tukey’s) are mandatory. Outliers are identified via Grubbs’ test .

Q. How can researchers reconcile this compound’s DNA-breaking activity at high concentrations with its lack of effect on chromosomal DNA in K562 cells?

Methodological Answer: Plasmid DNA (pBR322) is supercoiled and more susceptible to strand breaks than chromosomal DNA. Alkaline comet assays or γH2AX foci staining can detect subtle DNA damage in cells, which may not be captured by standard gel electrophoresis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Albaconol
Reactant of Route 2
Albaconol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.